(Z)-methyl 2-(hydroxyimino)-2-(pyridin-2-yl)acetate (Z)-methyl 2-(hydroxyimino)-2-(pyridin-2-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16004616
InChI: InChI=1S/C8H8N2O3/c1-13-8(11)7(10-12)6-4-2-3-5-9-6/h2-5,12H,1H3/b10-7+
SMILES:
Molecular Formula: C8H8N2O3
Molecular Weight: 180.16 g/mol

(Z)-methyl 2-(hydroxyimino)-2-(pyridin-2-yl)acetate

CAS No.:

Cat. No.: VC16004616

Molecular Formula: C8H8N2O3

Molecular Weight: 180.16 g/mol

* For research use only. Not for human or veterinary use.

(Z)-methyl 2-(hydroxyimino)-2-(pyridin-2-yl)acetate -

Specification

Molecular Formula C8H8N2O3
Molecular Weight 180.16 g/mol
IUPAC Name methyl (2E)-2-hydroxyimino-2-pyridin-2-ylacetate
Standard InChI InChI=1S/C8H8N2O3/c1-13-8(11)7(10-12)6-4-2-3-5-9-6/h2-5,12H,1H3/b10-7+
Standard InChI Key INGNGFMBSDVQRV-JXMROGBWSA-N
Isomeric SMILES COC(=O)/C(=N/O)/C1=CC=CC=N1
Canonical SMILES COC(=O)C(=NO)C1=CC=CC=N1

Introduction

Structural and Nomenclature Characteristics

Molecular Architecture

The compound’s structure features a pyridin-2-yl group bonded to a central carbon atom, which is doubly bonded to a hydroxyimino group (-NOH) and singly bonded to a methyl ester group (-COOCH3). The Z configuration denotes that the higher-priority groups (hydroxyimino and pyridinyl) are on the same side of the double bond . The IUPAC name, methyl (2Z)-2-nitroso-2-(1H-pyridin-2-ylidene)acetate, reflects this stereochemistry .

Table 1: Key Structural Identifiers

PropertyValueSource
CAS Number154410-82-9
Molecular FormulaC₈H₈N₂O₃
Molecular Weight180.16 g/mol
SMILESCOC(=O)/C(=N\O)/C1=CC=CC=N1
InChI KeyINGNGFMBSDVQRV-YFHOEESVSA-N

Physicochemical Properties

Thermodynamic Parameters

Predicted and experimental properties from multiple sources are summarized below:

Table 2: Physical and Thermodynamic Properties

PropertyValueSource
Density1.26–1.3 g/cm³
Boiling Point337.2±34.0 °C (predicted)
Melting PointNot reported
Flash Point157.7±25.7 °C
Vapor Pressure0.0±0.8 mmHg at 25°C
pKa7.75±0.50 (predicted)

The compound’s moderate polarity, inferred from its polar surface area (71.52 Ų) , suggests solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Suppliers recommend preparing stock solutions in DMSO at concentrations up to 10 mM, with storage at -20°C for ≤1 month .

Synthesis and Reactivity

Synthetic Routes

Though explicit synthetic protocols are omitted from the sources, the structure implies feasible pathways:

  • Condensation Reaction: Between pyridine-2-carbaldehyde and methyl nitroacetate under acidic conditions, followed by oximation.

  • N-Oxide Formation: Oxidation of a pyridinyl precursor and subsequent esterification.

Industrial-scale production likely employs inert atmospheres (N₂/Ar) to prevent decomposition .

Reactivity Profile

The hydroxyimino group acts as a bidentate ligand, enabling coordination with transition metals (e.g., Cu²⁺, Fe³⁺) . The ester group is susceptible to hydrolysis under basic conditions, yielding the corresponding carboxylic acid.

Applications and Research Utility

Pharmaceutical Intermediates

The compound’s dual functionality (ester and imino groups) makes it a candidate for synthesizing heterocyclic drugs, particularly kinase inhibitors or antimicrobial agents . Its pyridine core is prevalent in FDA-approved drugs like esomeprazole and crizotinib.

Coordination Chemistry

Metal complexes derived from this ligand may exhibit catalytic or magnetic properties. For example, copper(II) complexes could mimic superoxide dismutase activity .

Material Science

Potential applications include:

  • Polymer Modification: As a crosslinking agent via imine formation.

  • Sensor Development: Pyridine-based ligands are used in fluorescent sensors for metal ions .

ParameterRecommendationSource
Storage Temperature-20°C (long-term), 2–8°C (short-term)
StabilitySensitive to moisture and air
DisposalIncineration or licensed waste management
SupplierPurityPackagingPrice (1g)
GlpBio≥97%25 µL, 10 mM$184
Chemenu95%Lyophilized$238
VEGSCI Inc.Not specifiedOn requestCustom quote

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